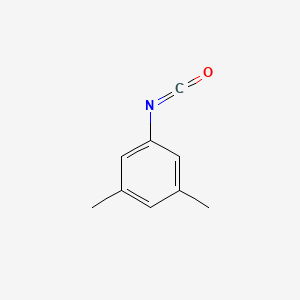
3,5-Dimethylphenyl isocyanate
描述
3,5-Dimethylphenyl isocyanate is a chemical compound that has been studied for its optical resolving abilities when attached to cellulose and amylose derivatives. The compound has been used to create regioselectively carbamoylated derivatives of cellulose and amylose, which have shown potential in chiral recognition abilities. This is particularly relevant in the field of stereochemistry, where the separation of enantiomers is crucial for the development of pharmaceuticals and other chiral substances .
Synthesis Analysis
The synthesis of derivatives involving 3,5-dimethylphenyl isocyanate has been explored in the context of creating cellulose and amylose derivatives with specific carbamoylation patterns. The process involves the attachment of 3,5-dimethylphenylcarbamate groups to the 2 and 3 positions of the polysaccharides, with a 3,5-dichlorophenylcarbamate group at the 6 position, or vice versa. This selective functionalization is key to the resulting compound's ability to resolve optical isomers .
Molecular Structure Analysis
While the provided data does not include direct information on the molecular structure of 3,5-dimethylphenyl isocyanate itself, the structural analysis of related compounds, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has been conducted. These studies involve X-ray single crystal diffraction and quantum-chemical calculations, which help in understanding the electronic structure and intramolecular interactions of the molecules. Such analyses are essential for predicting the behavior of 3,5-dimethylphenyl isocyanate in various chemical environments .
Chemical Reactions Analysis
The chemical reactions involving 3,5-dimethylphenyl isocyanate primarily focus on its ability to interact with other molecules to form carbamates. The interaction of the isocyanate group with alcohols or amines results in the formation of urethanes or ureas, respectively. These reactions are fundamental to the compound's use in creating chiral resolving agents for cellulose and amylose derivatives. The reactivity of the isocyanate group is also influenced by the presence of the dimethyl groups on the phenyl ring, which can affect the steric and electronic properties of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-dimethylphenyl isocyanate are not explicitly detailed in the provided data. However, in general, isocyanates are known to be reactive compounds that can be hazardous upon exposure. They are typically sensitive to moisture and can polymerize upon contact with water, releasing carbon dioxide gas. The presence of substituents on the phenyl ring, such as the dimethyl groups in 3,5-dimethylphenyl isocyanate, can alter properties like solubility, boiling point, and reactivity, which are important considerations when handling and storing the compound .
科学研究应用
- Application Summary : “3,5-Dimethylphenyl isocyanate” is used in the creation of chiral chromatography stationary phases . Chromatography is a technique used to separate mixtures and, in this case, “3,5-Dimethylphenyl isocyanate” is used to create a stationary phase that can separate chiral molecules. Chiral molecules are molecules that cannot be superimposed on their mirror images. They are of great interest in many fields, including pharmaceuticals, as the two forms of a chiral molecule can have different biological effects.
- Methods of Application : The specific methods of application can vary, but generally, “3,5-Dimethylphenyl isocyanate” would be used to link with oligosaccharides and cyclodextrins to create the stationary phase . The resulting stationary phase can then be used in a chromatography column. When a mixture is passed through the column, different chiral molecules will interact differently with the stationary phase, allowing them to be separated.
安全和危害
3,5-Dimethylphenyl isocyanate is classified as a combustible liquid. It may cause respiratory irritation, skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
属性
IUPAC Name |
1-isocyanato-3,5-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-3-8(2)5-9(4-7)10-6-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSGDHNHQAJZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202474 | |
| Record name | 3,5-Xylyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylphenyl isocyanate | |
CAS RN |
54132-75-1 | |
| Record name | 3,5-Dimethylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54132-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Xylyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054132751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Xylyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30202474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-xylyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![8-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B1332016.png)
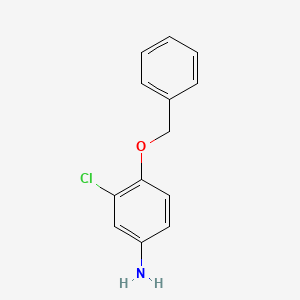
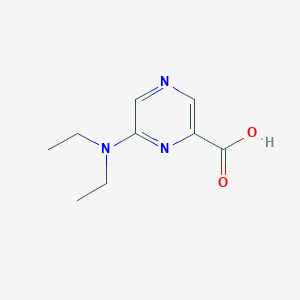
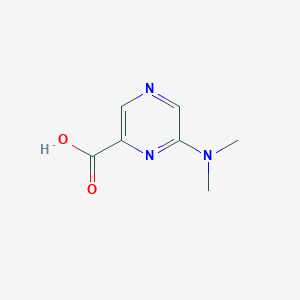
![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)

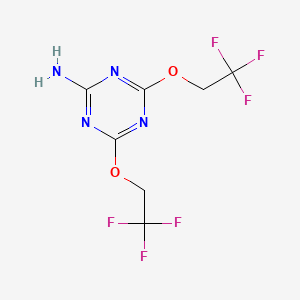
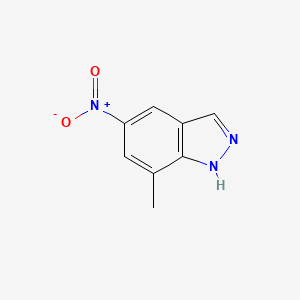

![[3-(3-Fluorophenyl)phenyl]methanol](/img/structure/B1332051.png)